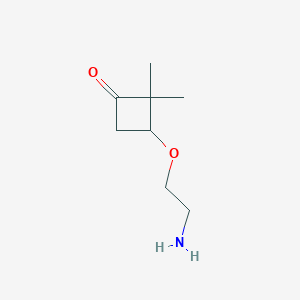
3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one is an organic compound with a unique cyclobutanone structure. This compound features an aminoethoxy group attached to a dimethyl-substituted cyclobutanone ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one typically involves the reaction of 2,2-dimethylcyclobutanone with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The raw materials, 2,2-dimethylcyclobutanone and 2-aminoethanol, are readily available and relatively inexpensive, making the industrial synthesis of this compound economically feasible.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethoxy group.
Reduction: Alcohol derivatives of the cyclobutanone ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The cyclobutanone ring provides structural rigidity, enhancing the binding affinity to the target enzyme. This compound can modulate various biochemical pathways by inhibiting key enzymes involved in those pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar structure but lacks the cyclobutanone ring.
2,2-Dimethylcyclobutanone: Lacks the aminoethoxy group.
3-(2-Aminoethoxy)propanoic acid: Contains a propanoic acid group instead of a cyclobutanone ring.
Uniqueness
3-(2-Aminoethoxy)-2,2-dimethylcyclobutan-1-one is unique due to the presence of both the aminoethoxy group and the dimethyl-substituted cyclobutanone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(2-aminoethoxy)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-8(2)6(10)5-7(8)11-4-3-9/h7H,3-5,9H2,1-2H3 |
InChI Key |
IHTSTPSKUZGNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1=O)OCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


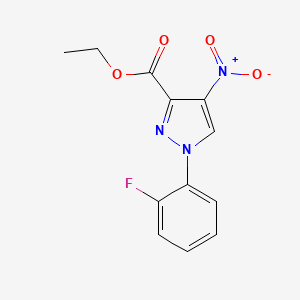
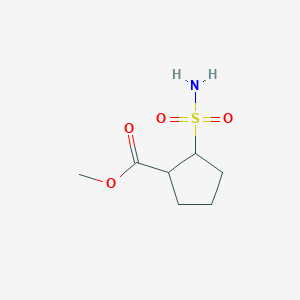

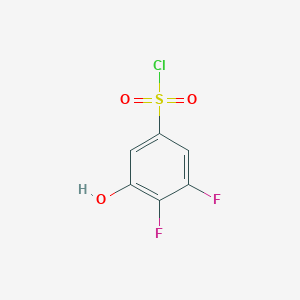
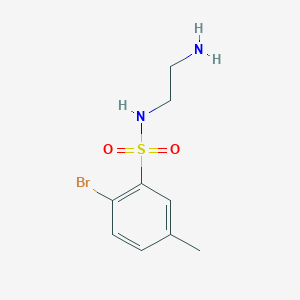
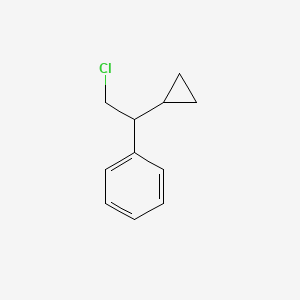
![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol](/img/structure/B13261234.png)

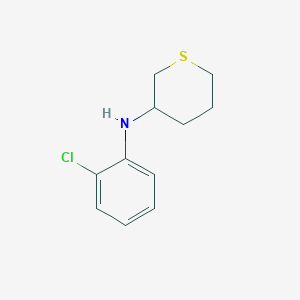
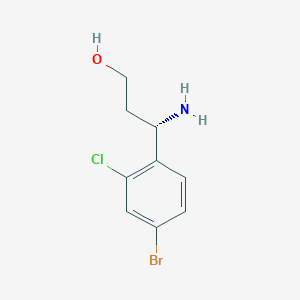
![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine](/img/structure/B13261266.png)
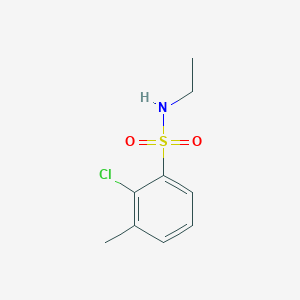
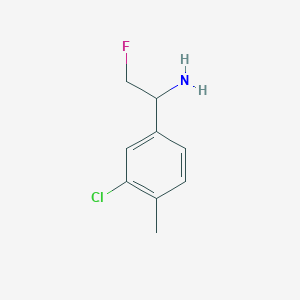
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine](/img/structure/B13261281.png)
